molecular formula C10H7N3O B14170755 2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile

2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile

Cat. No.: B14170755
M. Wt: 185.18 g/mol
InChI Key: JDJJWILOYPWZPS-UHFFFAOYSA-N
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Description

2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile is a heterocyclic compound that contains both furan and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile typically involves the condensation of 2-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The use of catalysts like piperidine can enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile in biological systems is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of the amino and nitrile groups allows for potential interactions with nucleophilic and electrophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(pyridin-2-YL)furan-3-carbonitrile is unique due to the combination of the furan and pyridine rings, which imparts distinct electronic properties and reactivity.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-5-pyridin-2-ylfuran-3-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-6-7-5-9(14-10(7)12)8-3-1-2-4-13-8/h1-5H,12H2

InChI Key

JDJJWILOYPWZPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(O2)N)C#N

Origin of Product

United States

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